3-((5-((pyridin-2-ylmethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
Description
The compound 3-((5-((pyridin-2-ylmethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a hybrid heterocyclic molecule featuring a 1,2,4-triazole core substituted with a pyridinylmethyl thioether group, a 3-(trifluoromethyl)phenyl moiety, and a benzothiazolone ring. For instance, triazole-based compounds often exhibit antiviral, antimicrobial, or kinase inhibitory properties, while benzothiazol-2(3H)-one derivatives are associated with anti-inflammatory and anticancer activities . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a critical pharmacophore for drug design .
Properties
IUPAC Name |
3-[[5-(pyridin-2-ylmethylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F3N5OS2/c24-23(25,26)15-6-5-8-17(12-15)31-20(13-30-18-9-1-2-10-19(18)34-22(30)32)28-29-21(31)33-14-16-7-3-4-11-27-16/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHYCUKUDPULBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CC3=NN=C(N3C4=CC=CC(=C4)C(F)(F)F)SCC5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F3N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((5-((pyridin-2-ylmethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one (referred to as Compound A ) is a novel derivative that combines multiple pharmacophores known for their biological activities. This article explores the biological activity of Compound A, focusing on its antimicrobial, anticancer, and antifungal properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
Compound A features a complex structure that includes:
- A triazole moiety, which is known for its role in various biological activities.
- A pyridine ring that contributes to its pharmacological profile.
- A benzo[d]thiazole component that has been associated with anticancer properties.
Antimicrobial Activity
Recent studies have highlighted the potential of triazole derivatives in combating resistant strains of bacteria and fungi. For instance, compounds with similar structures have shown significant inhibition against Mycobacterium tuberculosis, suggesting that Compound A may exhibit comparable activity due to its triazole component .
| Microorganism | Activity | Reference |
|---|---|---|
| Mycobacterium tuberculosis | Significant inhibition observed | |
| Candida albicans | Moderate antifungal activity | |
| Escherichia coli | Inhibition of growth |
Anticancer Activity
The anticancer properties of Compound A are particularly promising. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. For example, studies on mercapto-substituted 1,2,4-triazoles indicated that these compounds could inhibit cancer cell proliferation effectively.
Antifungal Activity
The antifungal activity of triazole derivatives has been well-documented. Research indicates that compounds similar to Compound A exhibit good activity against various fungal pathogens. For instance, microwave-assisted synthesis of triazoles showed promising antifungal effects against Pythium ultimum and Corynespora cassiicola, indicating that Compound A could possess similar efficacy .
Case Studies
- Inhibition of Mycobacterium tuberculosis : A study reported the synthesis and evaluation of triazole derivatives, including those with pyridine and thiazole functionalities. These compounds showed significant inhibition against drug-resistant strains of Mycobacterium tuberculosis, highlighting the potential use of Compound A in treating tuberculosis .
- Anticancer Screening : In vitro studies demonstrated that similar triazole derivatives significantly inhibited the proliferation of several cancer cell lines, including breast and colon cancers. The structural features of Compound A suggest it may share these anticancer properties .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison with Analogues
Key Structural and Functional Insights
Triazole Core vs. Pyrazole/Thiadiazole : The 1,2,4-triazole core in the target compound offers greater metabolic stability compared to pyrazole or thiadiazole derivatives, which are prone to oxidative degradation .
Benzothiazolone vs.
Trifluoromethyl Group: The CF3 substituent in the target compound increases lipophilicity (logP ~3.5) relative to non-fluorinated analogues (e.g., logP ~2.8 for hydroxybenzylidene derivatives), favoring membrane permeability .
Thioether Linkage : The pyridinylmethyl thioether group may confer redox-modulating properties, unlike the thiol or thiadiazole groups in analogues, which are more reactive but less stable .
Methodological Considerations in Similarity Assessment
Computational similarity metrics (e.g., Tanimoto coefficient, MACCS keys) highlight ~60–70% structural similarity between the target compound and triazole-thiol derivatives (e.g., 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol) . However, dissimilarity in terminal groups (e.g., benzothiazolone vs. thiol) significantly alters predicted bioactivity, underscoring the limitations of fragment-based similarity methods .
Research Findings and Discussion
- Antiviral Potential: The target compound’s triazole and benzothiazolone motifs align with structurally related antiviral agents (e.g., 40% viral inhibition at 500 mg/L for pyranone-triazole hybrids) .
- Antimicrobial Gaps: Unlike thiadiazole-quinazolinone hybrids (MIC 12.5 µg/mL), the target compound’s bulky CF3 group may reduce penetration into bacterial membranes, necessitating optimization .
- Synthetic Challenges : The trifluoromethylphenyl group complicates synthesis compared to simpler phenyl or fluorobenzyl analogues, requiring specialized reagents (e.g., Pd-catalyzed cross-coupling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
